3-Methylhenicosane
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Overview
Description
3-Methylhenicosane is an organic compound with the molecular formula C22H46. It is a branched alkane, specifically a methyl-substituted heneicosane. This compound is known for its presence in various natural sources and its applications in scientific research.
Scientific Research Applications
3-Methylhenicosane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry.
Biology: It serves as a model compound for studying the behavior of branched alkanes in biological systems.
Medicine: Research into its potential therapeutic properties is ongoing.
Industry: It is used in the formulation of lubricants and other specialty chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylhenicosane typically involves the alkylation of heneicosane with a methylating agent. One common method is the Friedel-Crafts alkylation, where heneicosane reacts with a methyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the isomerization of linear alkanes. These processes are carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methylhenicosane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum is often used.
Substitution: Halogenation typically involves chlorine or bromine in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler alkanes.
Substitution: Halogenated alkanes.
Mechanism of Action
The mechanism of action of 3-Methylhenicosane involves its interaction with various molecular targets. In biological systems, it may interact with cell membranes, influencing membrane fluidity and permeability. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting cellular processes.
Comparison with Similar Compounds
Heneicosane: A linear alkane with the same carbon chain length but without the methyl substitution.
2-Methylheneicosane: Another methyl-substituted heneicosane, differing in the position of the methyl group.
Uniqueness: 3-Methylhenicosane is unique due to its specific branching, which influences its physical and chemical properties. This branching can affect its boiling point, melting point, and reactivity compared to its linear and differently branched counterparts.
Properties
IUPAC Name |
3-methylhenicosane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(3)5-2/h22H,4-21H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJUENOXPFOHLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30982704 |
Source
|
Record name | 3-Methylhenicosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30982704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6418-47-9 |
Source
|
Record name | Heneicosane, 3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006418479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylhenicosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30982704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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